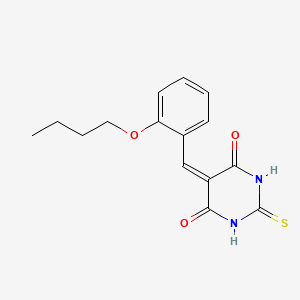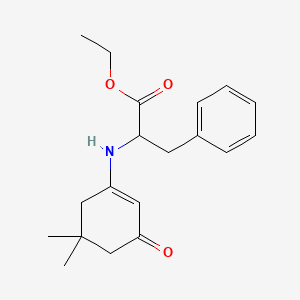
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBP is a member of the pyrimidine family of compounds, which are widely used in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its versatility. It can be easily synthesized and modified to suit a range of experimental needs. However, one of the main limitations is that this compound is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research on 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is in the development of new this compound derivatives with improved stability and efficacy. Another area of interest is in the use of this compound as a diagnostic tool for detecting DNA damage in cells. Additionally, this compound may have potential applications in the development of new antimicrobial and antiviral agents. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a chemical compound with a range of potential applications in scientific research. Its versatility and biological activity make it an attractive target for drug development and medicinal chemistry. While there are still many questions surrounding its mechanism of action and potential applications, this compound represents an exciting area of research with many future directions to explore.
Méthodes De Synthèse
The synthesis of 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-butoxybenzaldehyde with thiourea in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield this compound. Another method involves the reaction of 2-butoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst, followed by treatment with acetic anhydride to produce this compound.
Applications De Recherche Scientifique
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been widely used in scientific research due to its potential applications in medicinal chemistry and drug development. It has been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Propriétés
IUPAC Name |
5-[(2-butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-3-8-20-12-7-5-4-6-10(12)9-11-13(18)16-15(21)17-14(11)19/h4-7,9H,2-3,8H2,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNIJFLRHLMHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367218 |
Source


|
| Record name | 5-[(2-butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5538-22-7 |
Source


|
| Record name | 5-[(2-butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)
![2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4893202.png)
![2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893209.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4893224.png)

![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)


![N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4893276.png)